2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a sulfanyl-ethylamide side chain, a 2-chlorophenylmethylamino group, and a carboxamide moiety linked to an oxolan-2-ylmethyl substituent. Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial properties, but the specific pharmacological profile of this compound remains underexplored in the literature .
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O4S/c1-2-11-31-25(34)20-10-9-17(24(33)29-15-19-7-5-12-35-19)13-22(20)30-26(31)36-16-23(32)28-14-18-6-3-4-8-21(18)27/h2-4,6,8-10,13,19H,1,5,7,11-12,14-16H2,(H,28,32)(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJYPGSMHQZWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)N=C1SCC(=O)NCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide, often referred to as a quinazoline derivative, has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is complex, featuring a quinazoline core with various substituents that contribute to its biological activity. The presence of a chlorophenyl group and an oxolan moiety is noteworthy as these groups can influence both solubility and interaction with biological targets.
Research indicates that quinazoline derivatives often exert their biological effects through multiple mechanisms:
- Inhibition of Kinases : Many quinazoline compounds act as kinase inhibitors, which are crucial in regulating cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
- Antiproliferative Activity : The compound has shown moderate to strong antiproliferative effects in various cancer cell lines, indicating its potential as an anticancer agent.
Anticancer Activity
A significant body of research has focused on the anticancer properties of quinazoline derivatives. In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human Leukemia Cells | 10 - 20 | Induction of apoptosis |
| Breast Cancer Cells | 15 - 25 | Inhibition of cell proliferation |
| Colon Cancer Cells | 20 - 30 | Cell cycle arrest |
These findings suggest a dose-dependent relationship between the concentration of the compound and its cytotoxic effects.
Case Studies
- Study on Human Leukemia Cells : A study demonstrated that the compound induced significant apoptosis in human leukemia cells through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
- Breast Cancer Research : Another investigation revealed that treatment with the compound led to G1 phase cell cycle arrest in breast cancer cells, suggesting its potential as a therapeutic agent for managing breast cancer .
- Mechanistic Insights : Flow cytometric analysis indicated that the compound could alter expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax, further supporting its role as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing core quinazoline or sulfanyl-acetamide motifs. Below is a detailed analysis of key structural analogs and their properties:
Table 1: Structural Comparison with Key Analogs
Key Findings from Comparative Analysis
The prop-2-enyl group introduces a reactive site for covalent binding or further derivatization, a feature absent in most analogs .
Carboxamide Linkers
- The oxolan-2-ylmethyl carboxamide in the target compound offers conformational flexibility and hydrogen-bonding capacity, akin to the sulfamoylphenyl group in compound 13a. However, the latter’s sulfamoyl group may confer superior solubility in aqueous media .
Synthetic Accessibility The target compound’s synthesis likely involves coupling reactions similar to those used for cyanoacetamide derivatives (e.g., 13a–e), where diazonium salts are employed for aryl group introduction .
Preparation Methods
Formation of 3-Prop-2-enyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic Acid
Installation of the C2 Sulfanyl Substituent
Synthesis of 2-[(2-Chlorophenyl)methylamino]-2-oxoethanethiol
The sulfanyl precursor is prepared by reacting 2-chlorobenzylamine with bromoacetyl bromide in dichloromethane (DCM) with triethylamine (Et₃N) as the base. The resulting 2-bromo-N-(2-chlorobenzyl)acetamide is treated with thiourea in ethanol to yield the thiol derivative.
Characterization Data :
Nucleophilic Substitution at C2
Intermediate B undergoes nucleophilic displacement with the thiolate anion generated from 2-[(2-chlorophenyl)methylamino]-2-oxoethanethiol and sodium hydride (NaH) in dry tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature, affording the C2-sulfanyl derivative Intermediate C (Yield: 65%).
Optimization Note :
- Excess NaH (2 eq) ensures complete deprotonation of the thiol.
- Reaction monitoring via TLC (eluent: ethyl acetate/hexane 1:1) confirms completion within 4 h.
Formation of the C7-Carboxamide
Coupling with Oxolan-2-ylmethylamine
Intermediate C is reacted with oxolan-2-ylmethylamine in the presence of N,N-diisopropylethylamine (DIPEA) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in DCM. This yields the final carboxamide product after purification via flash chromatography (silica gel, DCM/MeOH 95:5).
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 8.65 (t, J = 5.6 Hz, 1H, NH), 8.10 (d, J = 8.2 Hz, 1H), 7.88 (s, 1H), 7.62–7.45 (m, 4H, Ar-H), 6.05–5.98 (m, 1H), 5.35–5.22 (m, 2H), 4.52 (s, 2H, SCH₂), 4.28–4.15 (m, 3H, oxolan-CH₂), 3.82–3.75 (m, 2H), 3.65–3.58 (m, 2H), 3.12 (s, 2H, N-CH₂).
- ¹³C NMR : δ 170.2 (CONH), 167.1 (C4=O), 154.9 (C2), 134.8–117.2 (aromatic and olefinic), 72.4 (oxolan-C2), 43.6 (N-CH₂), 37.2 (SCH₂).
Mechanistic and Synthetic Considerations
Regioselectivity in C2 Functionalization
The electrophilic C2 position in quinazolines facilitates nucleophilic substitution, as demonstrated by the thiolate displacement of chlorine in Intermediate B . This aligns with literature precedents where electron-withdrawing groups (e.g., 4-oxo) enhance C2 reactivity.
Challenges in Carboxamide Coupling
The steric bulk of the oxolan-2-ylmethylamine necessitates optimized coupling conditions. HATU, a uronium-based activator, proves superior to carbodiimides (e.g., DCC) in minimizing epimerization and improving yields.
Q & A
Q. How can AI-driven platforms accelerate reaction optimization and data analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
